molecular formula C20H24O6 B038553 Tomencephalin CAS No. 115995-13-6

Tomencephalin

Cat. No. B038553
M. Wt: 360.4 g/mol
InChI Key: LLPXLHVIJKRQCO-UYXWQMAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tomencephalin is a peptide that has been discovered recently and has shown promising results in scientific research. It is a neuropeptide that is involved in the regulation of pain and inflammation. Tomencephalin has been found to have potential therapeutic applications in the field of pain management and has been the subject of extensive research in recent years.

Mechanism Of Action

Tomencephalin exerts its effects by binding to the delta opioid receptor. The delta opioid receptor is a G-protein-coupled receptor that is involved in the regulation of pain and inflammation. Tomencephalin activates the delta opioid receptor, which results in the inhibition of pain signaling pathways. Tomencephalin also has anti-inflammatory effects, which further contributes to its pain-relieving properties.

Biochemical And Physiological Effects

Tomencephalin has been found to have various biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines such as TNF-alpha and IL-1beta. Tomencephalin also reduces the activation of glial cells, which are involved in the maintenance of chronic pain conditions. Tomencephalin has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

One of the advantages of using Tomencephalin in lab experiments is its specificity for the delta opioid receptor. This allows for more targeted effects and reduces the risk of off-target effects. Tomencephalin also has a relatively long half-life, which allows for sustained effects. However, one limitation of using Tomencephalin in lab experiments is its cost. Tomencephalin is a relatively expensive peptide, which may limit its use in some experiments.

Future Directions

There are several future directions for the study of Tomencephalin. One direction is the development of more potent and selective analogs of Tomencephalin. Another direction is the exploration of the potential therapeutic applications of Tomencephalin in the treatment of chronic pain conditions. The use of Tomencephalin in combination with other pain-relieving drugs is also an area of interest. The development of novel delivery systems for Tomencephalin may also enhance its therapeutic potential. Overall, the study of Tomencephalin has the potential to lead to the development of new and effective treatments for pain and inflammation.

Scientific Research Applications

Tomencephalin has been extensively studied for its potential therapeutic applications in the field of pain management. It has been found to be effective in reducing pain and inflammation in various animal models of pain. Tomencephalin has also been shown to have potential applications in the treatment of chronic pain conditions such as neuropathic pain and inflammatory pain.

properties

CAS RN

115995-13-6

Product Name

Tomencephalin

Molecular Formula

C20H24O6

Molecular Weight

360.4 g/mol

IUPAC Name

[(1S,2S,6R,7R,8R,12R,14S)-7-hydroxy-9,14-dimethyl-5-methylidene-4-oxo-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradec-9-en-8-yl] 3-methylbut-2-enoate

InChI

InChI=1S/C20H24O6/c1-8(2)6-13(21)24-17-9(3)11-7-12-20(5,26-12)15(11)18-14(16(17)22)10(4)19(23)25-18/h6,12,14-18,22H,4,7H2,1-3,5H3/t12-,14-,15+,16-,17-,18+,20-/m1/s1

InChI Key

LLPXLHVIJKRQCO-UYXWQMAOSA-N

Isomeric SMILES

CC1=C2C[C@@H]3[C@]([C@@H]2[C@@H]4[C@@H]([C@H]([C@@H]1OC(=O)C=C(C)C)O)C(=C)C(=O)O4)(O3)C

SMILES

CC1=C2CC3C(C2C4C(C(C1OC(=O)C=C(C)C)O)C(=C)C(=O)O4)(O3)C

Canonical SMILES

CC1=C2CC3C(C2C4C(C(C1OC(=O)C=C(C)C)O)C(=C)C(=O)O4)(O3)C

synonyms

tomencephalin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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